ERD-308

PROTAC ERα Degradation Breast Cancer

Researchers studying ER+ breast cancer often face inconsistent degradation efficiency between VHL- and CRBN-recruiting PROTACs. ERD-308 resolves this as a potent VHL-based ERα degrader with verified performance: • Sub-nanomolar DC50: 0.17 nM (MCF-7), 0.43 nM (T47D) • >95% ER degradation at 5 nM in both cell lines • Superior degradation depth vs. fulvestrant (SERD) • Established off-target profile (PR, PDE6D) for selectivity benchmarking Supplied with ≥98% purity and full analytical documentation, ensuring batch-to-batch reproducibility. Research quantities available for immediate dispatch.

Molecular Formula C55H65N5O9S2
Molecular Weight 1004.271
CAS No. 2320561-35-9
Cat. No. B607359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERD-308
CAS2320561-35-9
SynonymsERD-308;  ERD 308;  ERD308; 
Molecular FormulaC55H65N5O9S2
Molecular Weight1004.271
Structural Identifiers
SMILESCCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O
InChIInChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1
InChIKeyBQXUPNKLZNSUMC-YUQWMIPFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ERD-308 PROTAC ERα Degrader Overview


ERD-308 (CAS 2320561-35-9) is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) small-molecule degrader of estrogen receptor alpha (ERα) [1]. It links an ERα antagonist derived from raloxifene to a von Hippel-Lindau (VHL) E3 ligase ligand, directing ERα for ubiquitination and proteasomal degradation [2]. Discovered through extensive structure-activity relationship (SAR) studies, ERD-308 achieves sub-nanomolar DC50 values for ER degradation in ER+ breast cancer cell lines [1]. It is a key research tool in targeted protein degradation studies for estrogen receptor-positive (ER+) breast cancer.

Why ERD-308 Cannot Be Substituted


ER-targeting PROTACs and Selective Estrogen Receptor Degraders (SERDs) are not interchangeable. While all aim to degrade ERα, their degradation potency (DC50), depth of degradation (Dmax), mechanism of action (VHL vs. CRBN recruitment), and off-target profiles differ significantly [1][2]. Simple substitution based on target class risks introducing uncharacterized off-target effects [2] or suboptimal ER degradation in specific cell models [1]. The following quantitative evidence demonstrates where ERD-308 provides verifiable differentiation critical for rigorous scientific and procurement decisions.

ERD-308 Differentiation Evidence


ER Degradation Potency vs ARV-471

ERD-308 demonstrates significantly higher degradation potency for the estrogen receptor alpha (ERα) in MCF-7 breast cancer cells compared to the clinically advanced PROTAC degrader ARV-471 (Vepdegestrant). [1]

PROTAC ERα Degradation Breast Cancer DC50

ER Degradation Depth vs Fulvestrant

ERD-308 induces more complete ER degradation and is more effective at inhibiting cell proliferation than fulvestrant, the only approved selective estrogen receptor degrader (SERD), in MCF-7 cells. [1]

SERD Fulvestrant ER Degradation Proliferation

PROTAC-Specific Off-Targets PR and PDE6D

Global proteomic analysis revealed that ER-targeting PROTACs, including ERD-308, ARV-471, and ERD-3111, induce off-target degradation of progesterone receptor (PR) and phosphodiesterase 6D (PDE6D), an effect not observed with selective ER degraders (SERDs). [1]

Chemoproteomics Off-Target Effects PROTAC SERD

Potency in T47D Cells vs ERD-3111

In T47D ER+ breast cancer cells, ERD-308 demonstrates a DC50 of 0.43 nM for ER degradation, which is similar to the oral PROTAC ERD-3111 (DC50 = 0.5 nM) and more potent than ARV-471 (DC50 ~1-2 nM). [1]

ERD-3111 T47D DC50 PROTAC

In Vivo Tumor Reduction with Microneedle Patch

In an in vivo study using a microneedle patch delivery system, ERD-308 co-administered with the CDK4/6 inhibitor Palbociclib achieved over 80% tumor volume reduction in an MCF-7 xenograft model, with sustained drug retention (>87% at 4 days) in the tumor. [1]

In Vivo Microneedle Patch Combination Therapy Xenograft

ERD-308 Research Applications


VHL vs CRBN PROTAC Mechanism Comparison

Researchers investigating the differential degradation efficiency and off-target profiles of VHL- versus CRBN-recruiting PROTACs can use ERD-308 as a potent VHL-based ER degrader. Its 10-fold greater potency over the CRBN-recruiting ARV-471 in MCF-7 cells provides a clear phenotypic distinction for mechanistic studies. [1]

Maximal ER Degradation in Breast Cancer Cells

ERD-308 is a superior choice for experiments in MCF-7 and T47D cell lines requiring near-complete (>95%) ERα ablation at low nanomolar concentrations. Its ability to achieve greater degradation depth than the SERD fulvestrant makes it ideal for probing ERα-dependent gene expression and cell signaling pathways. [1]

Chemoproteomic Off-Target Profiling

ERD-308 is a valuable reference compound for chemoproteomic studies aimed at characterizing the off-target degradation landscape of ER-targeting PROTACs. Its established off-target profile (PR and PDE6D) enables benchmarking of novel PROTACs and assessment of selectivity. [1]

Novel Formulation and Intratumoral Delivery

ERD-308 serves as a key model compound for developing and testing advanced PROTAC delivery systems, such as microneedle patches, to overcome solubility and tumor-targeting challenges. Its demonstrated in vivo efficacy in such a system supports its use in preclinical formulation research. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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